Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of an acetic acid ester group, an ethoxycarbonyl group, an isopropyl group, and a piperidinoethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester typically involves multiple steps. One common synthetic route includes the esterification of acetic acid with an alcohol derivative, followed by the introduction of the ethoxycarbonyl and isopropyl groups through specific reagents and reaction conditions. The final step involves the addition of the piperidinoethyl ester group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester involves its interaction with molecular targets through its functional groups. These interactions can affect various biochemical pathways and processes, leading to specific effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters of acetic acid with different substituents, such as:
- Acetic acid, (2-ethoxycarbonyl-6-isopropyl)phenoxy-, ethyl ester
- Acetic acid, (2-ethoxycarbonyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
- Acetic acid, (6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
Uniqueness
The uniqueness of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical reactivity and interactions with various molecular targets, making it valuable in multiple fields of research and industry.
Properties
CAS No. |
53206-77-2 |
---|---|
Molecular Formula |
C22H33NO5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[2-oxo-2-(2-piperidin-1-ylethoxy)ethoxy]-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C22H33NO5/c1-5-26-22(25)20-17(4)9-10-18(16(2)3)21(20)28-15-19(24)27-14-13-23-11-7-6-8-12-23/h9-10,16H,5-8,11-15H2,1-4H3 |
InChI Key |
AABQVBFXZKSBOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OCC(=O)OCCN2CCCCC2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.